4-[2-(3,5-dimethyl-1-piperazinyl)-5-nitrobenzoyl]morpholine
Overview
Description
4-[2-(3,5-dimethyl-1-piperazinyl)-5-nitrobenzoyl]morpholine is a complex organic compound that features a morpholine ring attached to a benzoyl group, which is further substituted with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-dimethyl-1-piperazinyl)-5-nitrobenzoyl]morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethylpiperazine with 5-nitrobenzoyl chloride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-dimethyl-1-piperazinyl)-5-nitrobenzoyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-[2-(3,5-dimethyl-1-piperazinyl)-5-nitrobenzoyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-dimethyl-1-piperazinyl)-5-nitrobenzoyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog that lacks the benzoyl and piperazine substituents.
Piperazine: Another related compound that forms the core structure of many pharmaceuticals.
Nitrobenzoyl derivatives: Compounds with similar nitrobenzoyl groups but different substituents.
Uniqueness
4-[2-(3,5-dimethyl-1-piperazinyl)-5-nitrobenzoyl]morpholine is unique due to its combination of a morpholine ring, a nitrobenzoyl group, and a piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
[2-(3,5-dimethylpiperazin-1-yl)-5-nitrophenyl]-morpholin-4-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-12-10-20(11-13(2)18-12)16-4-3-14(21(23)24)9-15(16)17(22)19-5-7-25-8-6-19/h3-4,9,12-13,18H,5-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEODHPFMLTBQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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